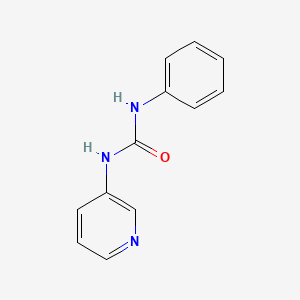
(2R)-2,3,3-trimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2R)-2,3,3-trimethylbutanoic acid” is a type of organic compound . It is a carboxylic acid derivative, which is a class of compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom . Carboxylic acids and their derivatives are known to have diverse chemistry and are used in various applications, including the synthesis of esters, acid chlorides, amides, and anhydrides .
Synthesis Analysis
The synthesis of “this compound” could potentially involve techniques such as retrosynthetic analysis . Retrosynthetic analysis is a technique for solving problems in the planning of organic syntheses. This is achieved by transforming a target molecule into simpler precursor structures regardless of any potential reactivity/interaction with reagents .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . SC-XRD analysis is a method used to determine the arrangement of atoms in a crystalline solid, providing detailed information about the chemical bonds and the crystallographic symmetry of the sample .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be analyzed using the Brønsted-Lowry theory, which describes acid-base interactions in terms of proton transfer between chemical species . A Brønsted-Lowry acid is any species that can donate a proton, H+, and a base is any species that can accept a proton .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” could be analyzed using various spectroscopic techniques . These techniques can provide information about the compound’s molecular structure, chemical composition, and other properties .Safety and Hazards
The safety and hazards associated with “(2R)-2,3,3-trimethylbutanoic acid” would depend on its specific chemical and physical properties. General safety measures for handling similar compounds include avoiding personal contact, wearing protective clothing, and using the compound in a well-ventilated area .
将来の方向性
The future directions for research on “(2R)-2,3,3-trimethylbutanoic acid” could involve further exploration of its potential applications in various fields. For example, it could be used as a precursor for the synthesis of other compounds, or its properties could be studied in more detail to better understand its potential uses .
特性
| { "Design of the Synthesis Pathway": "The synthesis of (2R)-2,3,3-trimethylbutanoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-2-butene", "methylmagnesium bromide", "carbon dioxide", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "sodium cyanoborohydride", "acetic anhydride", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-methyl-2-butene is reacted with methylmagnesium bromide to form 3-methyl-3-hexanol.", "Step 2: 3-methyl-3-hexanol is oxidized with carbon dioxide and hydrochloric acid to form 3-methyl-3-hexanone.", "Step 3: 3-methyl-3-hexanone is reduced with sodium borohydride to form (2R,3S)-2,3,3-trimethylbutanol.", "Step 4: (2R,3S)-2,3,3-trimethylbutanol is oxidized with acetic acid and sodium cyanoborohydride to form (2R)-2,3,3-trimethylbutanal.", "Step 5: (2R)-2,3,3-trimethylbutanal is reacted with acetic anhydride and sodium bicarbonate to form (2R)-2,3,3-trimethylbutanoic acid.", "Step 6: The product is purified by recrystallization from water and drying in a desiccator over sodium chloride." ] } | |
CAS番号 |
13555-17-4 |
分子式 |
C7H14O2 |
分子量 |
130.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B6168752.png)

